molecular formula C21H25ClN6O3 B2758622 8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 893967-49-2

8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2758622
CAS No.: 893967-49-2
M. Wt: 444.92
InChI Key: QZOZGHNOORGAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 8-position substitution: A 3-chloro-2-methylphenyl group, contributing steric bulk and lipophilicity.
  • 3-position substitution: A 2-morpholinoethyl chain, enhancing solubility via the morpholine moiety.
  • 1-position substitution: A methyl group, common in analogs to modulate metabolic stability .

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-14-15(22)4-3-5-16(14)26-8-9-27-17-18(23-20(26)27)24(2)21(30)28(19(17)29)7-6-25-10-12-31-13-11-25/h3-5H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOZGHNOORGAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry as a potential kinase inhibitor. Kinase inhibitors are vital in regulating cellular processes such as growth and proliferation.

Chemical Structure and Properties

The compound's structure can be detailed as follows:

PropertyDescription
IUPAC Name 6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Molecular Formula C22H25ClN6O3
Molecular Weight 444.92 g/mol
CAS Number 887214-88-2

The presence of various substituents on the purine core contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism typically involves:

  • Binding Affinity : The compound may bind to active sites on kinases, inhibiting their activity and thus modulating downstream signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout.

Inhibition of Xanthine Oxidase

A study evaluated the inhibitory effects of various compounds on xanthine oxidase activity. While direct data on the specific compound was not available, related imidazo[2,1-f]purines have shown promising results with IC50 values indicating effective inhibition. For example:

CompoundIC50 (µM)
Allopurinol7.82 ± 0.12
6-Aminopurine10.89 ± 0.13
2-Chloro-6(methylamino)purine10.19 ± 0.10

These findings suggest that derivatives similar to our compound could exhibit comparable inhibitory activity against XO.

Kinase Inhibition Potential

Research into kinase inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The unique combination of functional groups in this compound positions it as a candidate for further investigation into its kinase inhibition potential.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[2,1-f]purines:

  • Antitumor Activity : Compounds within this class have been investigated for their potential antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models by modulating kinase activity associated with neuronal survival.
  • Antimicrobial Properties : The structural characteristics also suggest potential applications against bacterial infections, particularly those caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Targets/Activities References
Target Compound 3-(2-morpholinoethyl), 8-(3-chloro-2-methylphenyl), 1-methyl ~460 (estimated) Hypothesized PDE4B/PDE10A inhibition; kinase activity
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione 8-(2-[(3-chlorophenyl)amino]ethyl), 1,3,6,7-tetramethyl ~470 Serotonin/dopamine receptor binding
Compound 5 (6,7-dimethoxy-isoquinolinyl-butyl derivative) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl ~520 PDE4B1/PDE10A inhibition; 5-HT receptor affinity
8-Butyl-7-(2,6-dimethylphenyl)-1-methyl-imidazo[2,1-f]purine-2,4-dione 8-butyl, 7-(2,6-dimethylphenyl) ~410 Kinase inhibition (synthetic focus)
8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-purine-2,6-dione 8-chloro, 7-(2-[(4-methylphenyl)amino]ethyl), 1,3-dimethyl ~390 Adenosine receptor antagonism

Key Findings

Structural Impact on Solubility: The morpholinoethyl group in the target compound likely improves water solubility compared to alkyl or aromatic substituents (e.g., 8-butyl in or tetramethyl in ). Morpholine’s polarity enhances bioavailability, critical for CNS-targeting agents .

Biological Activity Trends: Receptor Affinity: Compounds with aromatic substitutions (e.g., 3-chloro-2-methylphenyl) show higher serotonin/dopamine receptor binding, as seen in . The target compound’s phenyl group may favor similar interactions. Enzyme Inhibition: Substituent bulk (e.g., isoquinolinyl-butyl in ) correlates with PDE4B1/PDE10A inhibition. The target compound’s 3-chloro-2-methylphenyl group may mimic this effect.

Synthetic Complexity: Introducing morpholinoethyl (target compound) requires multi-step synthesis, similar to methods in , but with lower yields compared to simpler alkylation reactions .

Pharmacological Potential: The target compound’s hybrid structure (morpholine + chlorophenyl) may balance kinase selectivity and metabolic stability, a trend observed in for hybrid ligands.

Q & A

Q. 1.1. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

The synthesis involves multi-step reactions, where key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., for cross-coupling reactions) improve regioselectivity and reduce byproducts .
  • Solvent systems : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while dichloromethane is preferred for stability during purification .
  • Temperature control : Maintaining 60–80°C during cyclization steps prevents premature decomposition .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is essential for isolating the target compound .

Q. 1.2. How can structural integrity and substituent effects be validated post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the morpholinoethyl group (δ 2.5–3.5 ppm for N-CH2_2-) and aromatic protons from the 3-chloro-2-methylphenyl moiety (δ 7.0–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+) and distinguishes isotopic patterns for chlorine-containing substituents .
  • X-ray crystallography : Resolves spatial arrangement of the fused imidazo-purine core, critical for assessing steric effects of the 3-chloro-2-methylphenyl group .

Advanced Research Questions

Q. 2.1. What strategies are recommended for resolving contradictions in reported biological activity data across different assays?

Contradictions often arise from assay-specific variables:

  • Cell line selection : Compare activity in primary cells (e.g., human PBMCs) versus immortalized lines (e.g., HEK293), as metabolic differences alter compound efficacy .
  • Solubility optimization : Use DMSO concentrations ≤0.1% to avoid artifacts; co-solvents like PEG-400 enhance solubility in aqueous buffers .
  • Dose-response validation : Perform EC50_{50}/IC50_{50} titrations across 3–5 replicates to account for batch-to-batch variability .

Q. 2.2. How can researchers systematically identify molecular targets of this compound?

  • Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture binding partners, followed by streptavidin pull-down and LC-MS/MS analysis .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition, given the purine core’s affinity for ATP-binding pockets .
  • Molecular docking : Simulate interactions with homology models of suspected targets (e.g., PDEs, CDKs) using AutoDock Vina; prioritize targets with binding energies ≤−8 kcal/mol .

Q. 2.3. What methodologies are suitable for assessing the compound’s pharmacokinetic properties in preclinical models?

  • ADME profiling :
    • Absorption : Caco-2 permeability assays (Papp_{app} >1×106^{-6} cm/s indicates good intestinal absorption) .
    • Metabolism : Incubate with human liver microsomes (HLMs) to measure intrinsic clearance (Clint_{int}) and identify CYP450-mediated metabolites via UPLC-QTOF .
    • Half-life : Administer IV/PO in rodents and calculate t1/2_{1/2} using non-compartmental analysis (Phoenix WinNonlin) .

Data Interpretation and Optimization

Q. 3.1. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the morpholinoethyl or methylphenyl positions while monitoring activity retention .
  • Formulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA carriers) to enhance dispersibility; characterize size (DLS) and encapsulation efficiency (HPLC) .

Q. 3.2. What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, H2_2O2_2, and UV light (ICH Q1A guidelines); monitor degradation products via LC-MS .
  • Long-term stability : Store at −80°C, 4°C, and 25°C/60% RH for 6 months; assess purity loss by HPLC (threshold: ≥95%) .

Research Gaps and Future Directions

  • Target deconvolution : The morpholinoethyl group’s role in modulating selectivity (e.g., kinase vs. GPCR targets) remains unclear; CRISPR-Cas9 knockout screens could identify genetic vulnerabilities .
  • In vivo efficacy : Prioritize xenograft models with orthotopic tumors to evaluate blood-brain barrier penetration, given the compound’s logP (~3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.